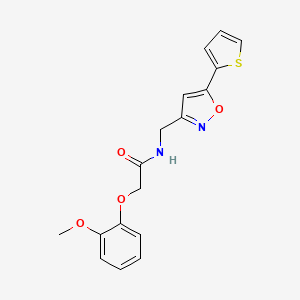

2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

CAS No.: 946341-29-3

Cat. No.: VC7215712

Molecular Formula: C17H16N2O4S

Molecular Weight: 344.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946341-29-3 |

|---|---|

| Molecular Formula | C17H16N2O4S |

| Molecular Weight | 344.39 |

| IUPAC Name | 2-(2-methoxyphenoxy)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C17H16N2O4S/c1-21-13-5-2-3-6-14(13)22-11-17(20)18-10-12-9-15(23-19-12)16-7-4-8-24-16/h2-9H,10-11H2,1H3,(H,18,20) |

| Standard InChI Key | SMNVYPSNLAYJFD-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=CS3 |

Introduction

IUPAC Name

2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Molecular Formula

C16H16N2O4S

Structural Features

-

Phenoxy Group: The 2-methoxyphenoxy moiety contributes to the compound's aromaticity and electron-donating properties.

-

Isoxazole Ring: The 5-(thiophen-2-yl)isoxazol group provides heterocyclic stability and potential for biological activity.

-

Thienyl Group: The thiophene ring enhances lipophilicity and potential interactions with biological targets.

-

Amide Bond: The acetamide linkage offers hydrogen bonding capability, crucial for molecular interactions.

Synthesis

The synthesis of compounds like 2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves:

-

Preparation of Isoxazole Derivatives:

-

Isoxazoles are synthesized via cycloaddition reactions between nitrile oxides and alkenes or alkynes.

-

In this case, the thiophene-substituted isoxazole can be prepared using thiophene derivatives as substrates.

-

-

Formation of the Phenoxyacetamide Backbone:

-

The phenoxy group is introduced through nucleophilic substitution reactions involving 2-methoxyphenol and halogenated acetamides.

-

-

Coupling Reaction:

-

The final step involves coupling the isoxazole derivative with the phenoxyacetamide backbone under mild conditions using activating agents like carbodiimides or coupling reagents such as EDCI or DCC.

-

Analytical Characterization

To confirm the structure of this compound, standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR):

-

Proton () and Carbon () NMR reveal characteristic chemical shifts for methoxy, phenyl, isoxazole, and thiophene groups.

-

-

Mass Spectrometry (MS):

-

Provides molecular ion peaks corresponding to the molecular weight of 332 g/mol.

-

-

Infrared Spectroscopy (IR):

-

Key functional group absorptions include:

-

Amide C=O stretch (~1650 cm)

-

C-O-C stretch from the phenoxy group (~1200 cm)

-

Isoxazole ring vibrations (~1500 cm).

-

-

-

Elemental Analysis:

-

Confirms the molecular composition (C, H, N, O, S).

-

Potential Pharmacological Activities

Compounds with similar structures have been studied for:

-

Anti-inflammatory Activity:

-

Isoxazole derivatives are known inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

-

-

Anticancer Properties:

-

Thiophene-containing molecules exhibit antiproliferative activity against cancer cell lines due to their ability to interact with DNA or inhibit kinases.

-

-

Antimicrobial Effects:

-

Phenoxyacetamides have demonstrated activity against Gram-positive and Gram-negative bacteria.

-

Molecular Docking Studies

Preliminary in silico studies suggest that this compound could bind effectively to active sites of enzymes involved in inflammation or cancer progression due to its heterocyclic structure and hydrogen bonding capability.

Comparative Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H16N2O4S |

| Molecular Weight | 332 g/mol |

| Key Functional Groups | Methoxy, Phenoxy, Isoxazole, Thiophene, Amide |

| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF) |

| Potential Applications | Anti-inflammatory, anticancer, antimicrobial |

| Analytical Techniques | NMR, MS, IR, Elemental Analysis |

Research Significance

The structural complexity of 2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide makes it a promising candidate for further research into pharmacologically active compounds. Its combination of aromaticity, heterocyclic stability, and functional diversity suggests it could serve as a lead compound for drug development targeting inflammation-related diseases or cancer.

Further experimental studies are recommended to evaluate:

-

In vitro biological activity against specific targets.

-

ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling to assess drug-like properties.

-

Structure-activity relationships (SAR) to optimize potency and selectivity.

This detailed analysis underscores the potential of this compound in medicinal chemistry while highlighting areas for future exploration in synthetic methodologies and biological evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume